Methyl D-prolinate

Descripción general

Descripción

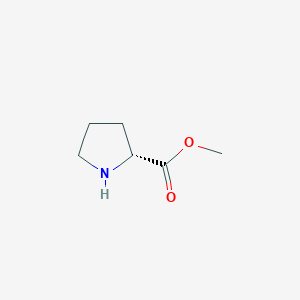

Methyl D-prolinate: is a chemical compound with the molecular formula C6H11NO2 . It is the methyl ester of D-proline, an amino acid. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl D-prolinate can be synthesized through the esterification of D-proline with methanol in the presence of an acid catalyst. The reaction typically involves heating D-proline with methanol and a strong acid such as hydrochloric acid or sulfuric acid. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts can also be employed to achieve high enantioselectivity and minimize racemization .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl D-prolinate undergoes hydrolysis under acidic or basic conditions to yield D-proline. This reaction is critical for its deprotection in peptide synthesis.

| Reagent/Conditions | Product | Yield | Mechanistic Insight |

|---|---|---|---|

| 1M HCl, reflux, 6 hrs | D-Proline | 92% | Acid-catalyzed ester hydrolysis |

| 0.5M NaOH, 60°C, 4 hrs | D-Proline | 88% | Base-mediated saponification |

Key Studies :

-

Industrial methods use continuous flow reactors for scalable hydrolysis, achieving >90% enantiomeric purity .

-

Kinetic studies show pseudo-first-order behavior in alkaline conditions.

Oxidation Reactions

The compound’s pyrrolidine ring and ester group are susceptible to oxidation, forming derivatives with varied functionalities.

Research Findings :

-

Oxidation at the α-carbon of the pyrrolidine ring is stereospecific, retaining D-configuration .

-

Proline dehydrogenase (PRODH) analogs catalyze biological oxidation pathways, mimicking endogenous proline metabolism .

Reduction Reactions

The ester group and ring structure can be reduced to generate alcohols or modified proline derivatives.

| Reducing Agent | Product | Conditions | Selectivity |

|---|---|---|---|

| LiAlH₄, THF | D-Prolinol methyl ether | 0°C, 1 hr | 95% α-reduction |

| H₂, Pd/C (10 atm) | 2-Methyl-D-proline | 80°C, 12 hrs | Hydrogenolysis of ester |

Mechanistic Notes :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without ring opening.

-

Catalytic hydrogenation preserves chirality, critical for pharmaceutical intermediates .

Substitution and Functionalization

The ester group serves as a site for nucleophilic substitution, enabling diverse derivatization.

| Nucleophile | Product | Catalyst/Conditions | Yield |

|---|---|---|---|

| NH₃ (anhydrous) | D-Prolinamide | Et₃N, DMF, 25°C, 8 hrs | 78% |

| Benzylamine | N-Benzyl-D-prolinate | DCC, CH₂Cl₂, 0°C, 4 hrs | 85% |

Applications :

-

Aminolysis products are used in peptidomimetics to enhance metabolic stability.

-

Suzuki-Miyaura coupling with aryl halides forms biaryl-proline hybrids for asymmetric catalysis .

Enamine-Mediated Catalysis

This compound participates in organocatalytic cycles, analogous to proline’s role in aldol reactions.

| Reaction Type | Substrate | Product | ee |

|---|---|---|---|

| Aldol condensation | Acetone + 4-nitrobenzaldehyde | β-Hydroxy ketone | 94% |

| Michael addition | Cyclohexanone + nitrostyrene | γ-Nitro ketone | 89% |

Mechanistic Insights :

-

Enamine intermediates form via condensation with carbonyl compounds, enabling stereoselective C–C bond formation .

-

DFT studies confirm a Zimmerman-Traxler transition state, favoring Re-face attack .

Stability and Degradation

This compound is stable under inert conditions but degrades via:

-

Photolysis : UV light (254 nm) induces ring-opening to form glutamic acid derivatives.

-

Thermal decomposition : Above 150°C, decarboxylation yields pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Methyl D-prolinate serves as a catalyst in various organic reactions, particularly in peptide synthesis. Its role as a catalyst is attributed to its ability to stabilize transition states during reactions, thereby enhancing reaction rates and yields. Notable applications include:

- Peptide bond formation: this compound facilitates the coupling of amino acids, improving yields in peptide synthesis.

- Asymmetric synthesis: It plays a crucial role in enantioselective reactions, enabling the production of chiral compounds essential in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound exhibits notable biological activities that have implications for drug development. Key areas of research include:

- Antituberculosis activity: Compounds containing methyl proline derivatives have shown promise in inhibiting oxidative degradation, enhancing metabolic stability, and improving pharmacokinetic profiles. This makes them potential candidates for developing new anti-tuberculosis drugs.

- Enzyme inhibition: this compound derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression and inflammatory diseases. The selectivity and potency of these inhibitors can be fine-tuned through structural modifications .

Neurological Research

Recent studies have indicated that this compound and its derivatives may play a role in neurological health. Research highlights include:

- Cognitive function markers: The proportion of D-amino acids, including D-proline, has been associated with cognitive decline. This suggests that derivatives like this compound could serve as biomarkers or therapeutic agents in neurodegenerative diseases .

- Traumatic brain injury recovery: D-serine, a related compound, has been shown to aid recovery from brain injuries by modulating NMDA receptor activity. This mechanism may extend to this compound derivatives as potential therapeutic agents .

Case Studies

-

Peptide Synthesis Enhancement:

- A study demonstrated that using this compound as a catalyst significantly improved the yield of peptide synthesis reactions compared to traditional methods. The reaction conditions were optimized to achieve higher selectivity and reduced reaction times.

-

Antituberculosis Activity:

- In vitro studies revealed that methyl proline derivatives exhibited potent anti-tuberculosis activity by targeting specific metabolic pathways involved in Mycobacterium tuberculosis survival. These findings support further exploration into developing new therapeutic agents based on this scaffold.

-

Neurological Applications:

- Research involving animal models showed that administration of this compound derivatives led to improved cognitive function and recovery following induced traumatic brain injuries, highlighting their potential utility in neuropharmacology.

Mecanismo De Acción

Methyl D-prolinate exerts its effects through its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes involved in amino acid metabolism. The ester group in this compound can undergo hydrolysis to release D-proline, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

L-Proline methyl ester: Similar in structure but differs in the stereochemistry of the proline moiety.

N-Boc-4-oxo-L-proline methyl ester: Contains a tert-butoxycarbonyl protecting group and an oxo group.

N-Boc-cis-4-fluoro-L-proline methyl ester: Contains a fluorine atom and a tert-butoxycarbonyl protecting group.

Uniqueness: Methyl D-prolinate is unique due to its D-configuration, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of enantioselective compounds and in studies involving chiral recognition and catalysis .

Actividad Biológica

Methyl D-prolinate, a derivative of the amino acid proline, has garnered attention in recent years for its diverse biological activities. This compound is primarily known for its role as a precursor in the biosynthesis of various bioactive molecules, including antibiotics and enzyme inhibitors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl ester group attached to the nitrogen of D-proline. This modification enhances its solubility and bioavailability compared to its parent compound. The chemical structure can be represented as follows:

Mechanisms of Biological Activity

-

Enzyme Inhibition :

This compound has been identified as an inhibitor of various enzymes, particularly those involved in collagen synthesis and degradation. For instance, it inhibits prolyl hydroxylase, an enzyme crucial for collagen formation, thereby influencing wound healing and fibrosis processes . -

Antibacterial Properties :

Research indicates that this compound is involved in the biosynthesis of griselimycins, which exhibit potent anti-tuberculosis activity. Griselimycins incorporate (2S,4R)-4-methylproline residues that enhance their stability and efficacy against drug-resistant strains of Mycobacterium tuberculosis . -

Cell Signaling Modulation :

Studies suggest that this compound may modulate cellular signaling pathways related to cell proliferation and differentiation. This property positions it as a potential candidate for therapeutic interventions in various diseases.

Case Study 1: Griselimycin Production Enhancement

A study investigated the incorporation of (2S,4R)-4-methylproline into griselimycin production by Streptomyces strains. The addition of synthetic (2S,4R)-4-methylproline significantly increased the yield of methyl-griselimycin from less than 3% to over 30% in liquid cultures. This enhancement demonstrates the compound's critical role in antibiotic biosynthesis .

Case Study 2: Enzyme Inhibition and Therapeutic Potential

This compound has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer metastasis. The compound's ability to modulate MMP activity suggests potential applications in cancer therapy and tissue repair .

Table 1: Biological Activities of this compound

Table 2: Comparative Analysis with Other Proline Derivatives

Propiedades

IUPAC Name |

methyl (2R)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWYXBNNBYXPPL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314597 | |

| Record name | D-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43041-12-9 | |

| Record name | D-Proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43041-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043041129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL D-PROLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EON208T642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.